Pasireotide diaspartate
Overview
Description
Pasireotide diaspartate is a synthetic long-acting cyclic hexapeptide with somatostatin-like activity. It is marketed under the trade name Signifor and is primarily used in the treatment of Cushing’s disease and acromegaly . This compound is a somatostatin analog that binds to somatostatin receptors, inhibiting the secretion of corticotropin from the pituitary adenoma in patients with Cushing’s disease .
Mechanism of Action
Target of Action
Pasireotide diaspartate, also known as Signifor, is a synthetic long-acting cyclic hexapeptide with somatostatin-like activity . It primarily targets somatostatin receptors (SSTR), specifically SSTR1, SSTR2, SSTR3, and SSTR5 . These receptors play a crucial role in inhibiting the release of several hormones, thereby regulating endocrine, neuroendocrine, and exocrine mechanisms .
Mode of Action
this compound exhibits a much higher binding affinity for somatostatin receptors 1, 3, and 5 than octreotide in vitro, as well as a comparable binding affinity for somatostatin receptor 2 . The binding and activation of these somatostatin receptors lead to the inhibition of Adrenocorticotropic hormone (ACTH) secretion, which in turn results in reduced cortisol secretion in patients with Cushing’s disease . This agent is also more potent than somatostatin in inhibiting the release of human growth hormone (HGH), glucagon, and insulin .
Biochemical Pathways
The activation of somatostatin receptors by this compound affects the hormonal secretion pathway. It inhibits the release of ACTH, leading to decreased cortisol secretion. It also suppresses the release of HGH, glucagon, and insulin . These changes in hormone levels can have significant downstream effects on various bodily functions, including growth, metabolism, and stress response.
Pharmacokinetics
this compound is primarily eliminated as unchanged drug hepatically (via biliary excretion). Approximately 40% to 56% of the drug is excreted in the feces, primarily as unchanged drug, and about 6% to 10% is excreted in the urine, also primarily as unchanged drug . The time to peak plasma concentration is between 0.25 to 0.5 hours, and the elimination half-life is approximately 12 hours . The drug has a protein binding of 88% .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of hormone levels. By inhibiting ACTH secretion, it reduces cortisol levels in patients with Cushing’s disease . It also suppresses the release of HGH, glucagon, and insulin, which can have various effects on growth, metabolism, and glucose regulation .
Biochemical Analysis
Biochemical Properties
Pasireotide Diaspartate exhibits a much higher binding affinity for somatostatin receptors 1, 3, and 5 than octreotide in vitro, as well as a comparable binding affinity for somatostatin receptor 2 . The binding and activation of the somatostatin receptors cause inhibition of ACTH secretion and result in reduced cortisol secretion in Cushing’s disease patients . This agent is also more potent than somatostatin in inhibiting the release of human growth hormone (HGH), glucagon, and insulin .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting ACTH secretion, which results in reduced cortisol secretion in Cushing’s disease patients . This agent also inhibits the release of human growth hormone (HGH), glucagon, and insulin .
Molecular Mechanism
The molecular mechanism of this compound involves its activation of a broad spectrum of somatostatin receptors . The binding and activation of these receptors inhibit ACTH secretion, leading to reduced cortisol secretion in Cushing’s disease patients . This compound is also more potent than somatostatin in inhibiting the release of human growth hormone (HGH), glucagon, and insulin .
Temporal Effects in Laboratory Settings
Long-term disease control has been reported in patients treated with this compound . The biochemical effectiveness of this compound is burdened by the negative impact on glucose tolerance .
Metabolic Pathways
This compound is involved in the somatostatin signaling pathway . It inhibits the secretion of various hormones and neurotransmitters, thereby affecting metabolic flux and metabolite levels .
Transport and Distribution
This compound is widely distributed and has a volume of distribution of >100L . It is eliminated mostly by hepatic clearance (biliary excretion) with some minor renal clearance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pasireotide involves the sequential addition of amino acids on a solid phase to yield linear protected pasireotide, which is then deprotected and cyclized to form the final product . The process typically involves the use of protecting groups and activating agents to ensure the correct sequence and structure of the peptide.
Industrial Production Methods: Industrial production of pasireotide diaspartate involves fragment coupling to achieve high purity (greater than 99.0% by HPLC) . The process is scalable and involves the use of a tartaric acid buffer to prepare a sterile solution for subcutaneous injection .
Chemical Reactions Analysis
Types of Reactions: Pasireotide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to achieve the desired pharmacological properties.
Common Reagents and Conditions: Common reagents used in the synthesis of pasireotide include N,O-bis(trimethylsilyl)acetamide (BSA) and N-hydroxysuccinimide ester (NHS) as coupling agents . The reactions are typically carried out under controlled conditions to ensure high yield and purity.
Major Products Formed: The major product formed from these reactions is the cyclic hexapeptide pasireotide, which exhibits high affinity for somatostatin receptors and is used in the treatment of endocrine disorders .
Scientific Research Applications
Pasireotide diaspartate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and receptor binding.
Biology: Investigated for its effects on somatostatin receptors and hormone secretion.
Medicine: Primarily used in the treatment of Cushing’s disease and acromegaly
Comparison with Similar Compounds
Octreotide: Another somatostatin analog used in the treatment of acromegaly and certain types of tumors.
Lanreotide: Similar to octreotide, used for long-term treatment of acromegaly and neuroendocrine tumors.
Vapreotide: A somatostatin analog used primarily for the treatment of esophageal variceal bleeding.
Pasireotide’s broader binding profile and higher affinity for specific receptor subtypes make it a more effective treatment option for certain endocrine disorders .
Properties
IUPAC Name |
(2S)-2-aminobutanedioic acid;[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H66N10O9.2C4H7NO4/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;2*5-2(4(8)9)1-3(6)7/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);2*2H,1,5H2,(H,6,7)(H,8,9)/t43-,46+,47+,48-,49+,50+,51+;2*2-/m100/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEFMPSSNFRRNC-HQUONIRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C(C(C(=O)O)N)C(=O)O.C(C(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN2[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C([C@@H](C(=O)O)N)C(=O)O.C([C@@H](C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H80N12O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
820232-50-6 | |
Record name | Pasireotide diaspartate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0820232506 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PASIREOTIDE DIASPARTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4P76SY3N4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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